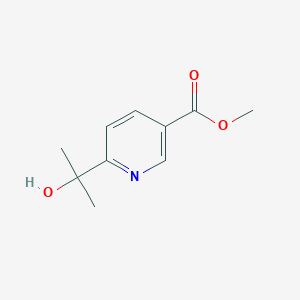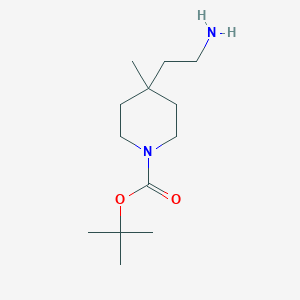
methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (MAMPCH) is an important molecule in the field of medicinal chemistry. It is a versatile compound with a wide range of applications in scientific research and laboratory experiments. MAMPCH is an aminopyrazole derivative, which is a type of heterocyclic compound composed of nitrogen, oxygen, and carbon atoms. MAMPCH is a colorless, crystalline solid with a melting point of 109-110°C. Its chemical formula is C6H9ClN4O2 and its molecular weight is 196.6 g/mol.
作用机制
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is an aminopyrazole derivative, which means that it has a pyrazole ring structure with an amine group attached to it. The amine group is the active site of the molecule, and it is responsible for its biological activity. The amine group can interact with other molecules, such as proteins and nucleic acids, and can affect their structure and function. This interaction is the basis for the biological activity of methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride.
Biochemical and Physiological Effects
methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has also been shown to have anti-inflammatory and anti-cancer activities in laboratory studies.
实验室实验的优点和局限性
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of reactions. However, there are some limitations to using methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride in laboratory experiments. For example, it is a relatively unstable compound and can decompose in the presence of heat or light. In addition, it is a relatively toxic compound and should be handled with care.
未来方向
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has a wide range of potential applications in the future. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and metal complexes. In addition, it has been shown to have anti-inflammatory and anti-cancer activities in laboratory studies. It could be used in the development of new drugs and therapies for a variety of diseases. In addition, it could be used in the development of new materials, such as polymers and metal complexes, for a variety of applications. Finally, it could be used in the development of new diagnostic and therapeutic tools, such as imaging agents and targeted drug delivery systems.
合成方法
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can be synthesized by a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction involves the condensation of an aldehyde, an acid, and an amine to form a 3-substituted pyrazole. The Ugi reaction is a multicomponent reaction involving an aldehyde, an isocyanide, and an amine, which produces a 3-substituted pyrazole. The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an amine, which produces a 3-substituted pyrazole. All three of these reactions can be used to synthesize methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride.
科学研究应用
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the synthesis of polymers, such as polyesters and polyamides. In addition, methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has been used in the synthesis of metal complexes and organometallic compounds.
属性
IUPAC Name |
methyl 5-amino-2-methylpyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-4(6(10)11-2)3-5(7)8-9;/h3H,1-2H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNGHPNULYJKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)









